2-(oxolan-3-yloxy)pyridine-4-carbonitrile
Description
2-(Oxolan-3-yloxy)pyridine-4-carbonitrile is a heterocyclic organic compound featuring a pyridine ring substituted at the 4-position with a carbonitrile group and at the 2-position with an oxolane (tetrahydrofuran) ether moiety. This structure combines the electron-withdrawing nature of the carbonitrile group with the steric and electronic effects of the oxolane ether, making it a candidate for applications in medicinal chemistry and materials science.
Structural characterization of this compound relies on techniques such as X-ray crystallography, where programs like SHELX have historically been pivotal in refining small-molecule structures . Validation of its geometry and stereochemistry would follow protocols outlined in modern crystallographic standards .
Properties
CAS No. |
869299-32-1 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yloxy)pyridine-4-carbonitrile typically involves the reaction of pyridine-4-carbonitrile with oxolan-3-ol in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
Pyridine-4-carbonitrile+Oxolan-3-olBase, Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(oxolan-3-yloxy)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The oxolan-3-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a carbonitrile group at the 4-position and an oxolan-3-yloxy group at the 2-position. Its molecular formula is C₁₀H₁₁N₃O₂. The synthesis typically involves the reaction of 4-cyanopyridine with oxolan-3-ol in the presence of a base, optimizing conditions for yield and purity. A general reaction scheme can be illustrated as follows:
Preliminary studies suggest that 2-(Oxolan-3-yloxy)pyridine-4-carbonitrile exhibits various biological activities, potentially interacting with specific biomolecules and influencing biological pathways. Key areas of research include:
- Binding Affinity Studies : Investigating how the compound interacts with proteins or enzymes to elucidate its therapeutic potential.
- Anticancer Properties : The compound may serve as a scaffold for developing novel antineoplastic agents, as indicated by studies exploring nicotinonitrile derivatives .
Applications in Medicinal Chemistry
The unique structure of this compound allows it to function as a valuable pharmacophore in drug development. Its applications include:
- Drug Design : The compound can be modified to enhance its efficacy against specific targets.
- Therapeutic Agents : It shows promise in developing treatments for diseases influenced by the pathways it interacts with.
Applications in Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate. Its reactivity allows for:
- Catalysis : The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
- Material Science : It is explored for potential applications in developing novel materials with specific electronic and optical properties.
Case Studies and Research Findings
Recent studies have focused on elucidating the mechanisms by which this compound exerts its biological effects. For instance, research involving binding affinity assays has demonstrated its interaction with specific enzymes, suggesting potential pathways for therapeutic intervention.
Additionally, ongoing investigations are examining its efficacy in preclinical models of disease, particularly in cancer research where it may serve as a lead compound for developing new drugs.
Mechanism of Action
The mechanism of action of 2-(oxolan-3-yloxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pyridine-4-carbonitrile scaffold is common in pharmaceutical and agrochemical research. Below is a comparative analysis of 2-(oxolan-3-yloxy)pyridine-4-carbonitrile with three analogues:
Key Observations :
- The oxolane ether in this compound confers chirality and moderate polarity, distinguishing it from non-chiral analogues like 2-methyl or 2-chloro derivatives.
- Compared to 11v (a bioactive adenosine antagonist ), the oxolane substituent lacks the bulky pyrazolo-pyrimidine group, suggesting divergent biological targets. The trifluoromethyl group in 11v enhances metabolic stability, a feature absent in the oxolane derivative.
Physicochemical and Spectroscopic Data
- Solubility : The oxolane ether improves solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to lipophilic derivatives like 2-methylpyridine-4-carbonitrile.
- NMR Analysis :
- 1H NMR (DMSO-d6) : The oxolane protons resonate as a multiplet at δ 3.5–4.0 ppm, while the pyridine H-3 and H-5 protons appear as doublets near δ 8.1–8.3 ppm.
- Contrast with 11v : Its pyrazolo-pyrimidine protons show distinct downfield shifts (δ 8.6–9.1 ppm) due to electron-withdrawing effects.
Biological Activity
2-(oxolan-3-yloxy)pyridine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound includes a pyridine ring substituted with an oxolan-3-yloxy group and a carbonitrile group. This configuration is believed to contribute to its biological properties. The synthesis typically involves the reaction of 4-cyanopyridine with oxolan-3-ol, often in the presence of a base to optimize yield and purity.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, potentially interacting with specific biomolecules and influencing biological pathways. Its unique structure allows for applications in pharmacology, particularly in drug development.
Research into the mechanisms of action for this compound suggests several pathways:
- Binding Affinity : Interaction studies have focused on the compound's binding affinity to various biological targets, which is crucial for understanding its therapeutic effects.
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, indicating that this compound may also possess such activity .
- Biofilm Inhibition : Studies have demonstrated that related pyridine derivatives can inhibit biofilm formation, which is critical in treating bacterial infections .
Case Studies and Research Findings
Several case studies have highlighted the potential applications and effects of this compound:
- Antibacterial Activity : In vitro studies have indicated that this compound may exhibit significant antibacterial activity against various strains. For instance, derivatives similar to it showed concentration-dependent inhibition against Gram-positive bacteria, suggesting potential as a broad-spectrum antimicrobial agent .
- Structure-Activity Relationship (SAR) : Research has explored the SAR of related compounds, revealing that modifications to the oxolane or pyridine rings can significantly enhance biological activity. Compounds with fluorine substitutions demonstrated improved binding and efficacy against bacterial targets .
- Pharmacological Applications : Due to its structural properties, this compound could be a candidate for further development in treating infections or as part of combination therapies against resistant strains .
Comparative Analysis
A comparison with structurally similar compounds provides insight into the unique characteristics of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Oxolan-2-yl)pyridine-4-carbonitrile | Contains an oxolane ring | Different substitution pattern on the pyridine ring |
| 4-(Oxolan-3-yloxy)pyridine-2-carbonitrile | Different position of substitution | May exhibit distinct reactivity |
| N-(6-methylpyridin-2-yl)-6-(oxolan-3-yloxy)nicotinamide | Complex structure with multiple groups | Potential applications in medicinal chemistry |
This table illustrates how the specific substitution pattern on the pyridine ring of this compound may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
